molecular formula C9H7F4NO2 B3043899 Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate CAS No. 950-68-5

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate

Cat. No.: B3043899
CAS No.: 950-68-5
M. Wt: 237.15 g/mol
InChI Key: BMEYIUXRDDPFQU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate is a fluorinated aromatic ester characterized by a tetrafluorinated benzene ring substituted with an amino group at the 4-position and an ethyl ester moiety. This compound is primarily utilized in organic synthesis, photocrosslinking applications, and surface functionalization due to its reactive amino group and photochemical stability . Its synthesis typically involves coupling 4-amino-2,3,5,6-tetrafluorobenzoic acid with ethanol via carbodiimide-mediated esterification . The tetrafluorination pattern enhances electron-withdrawing effects, improving stability and reactivity in crosslinking reactions .

Properties

IUPAC Name

ethyl 4-amino-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEYIUXRDDPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-amino-2,3,5,6-tetrafluorobenzoic acid+ethanolsulfuric acidEthyl 4-amino-2,3,5,6-tetrafluorobenzoate+water\text{4-amino-2,3,5,6-tetrafluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-amino-2,3,5,6-tetrafluorobenzoic acid+ethanolsulfuric acid​Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

Major Products

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Reduction: Products include the corresponding amine derivatives.

    Oxidation: Products include nitro or nitroso derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate is being investigated for its potential as a pharmaceutical intermediate. The unique fluorinated structure may enhance the bioavailability and stability of drug candidates.

  • Mechanism of Action : The presence of multiple fluorine atoms increases lipophilicity, allowing better interaction with biological membranes. The amino group can participate in hydrogen bonding with target proteins, potentially influencing their activity.

Agricultural Chemistry

Research indicates that this compound could serve as a precursor for developing novel agrochemicals. Its fluorinated structure may provide enhanced efficacy against pests while reducing environmental impact.

  • Potential Uses : this compound may be utilized in formulating herbicides or fungicides that require specific chemical properties for effective action.

Material Science

The compound's unique properties make it a candidate for synthesizing new materials with desirable characteristics such as improved thermal stability and electrical conductivity.

  • Applications in Materials : this compound can be used to create specialty chemicals and materials that leverage its fluorinated nature for enhanced performance.

Case Studies and Research Findings

  • Pharmaceutical Development : Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties. This compound could be explored in drug design research to develop new therapies with enhanced efficacy.
  • Agrochemical Efficacy : Preliminary research indicates that compounds similar to this compound may disrupt microbial cell membranes effectively. This property is being studied for developing new classes of herbicides with lower toxicity profiles.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biochemical assays, the fluorine atoms can interact with biological molecules, providing insights into molecular interactions and dynamics. In drug development, the compound’s fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include derivatives with azide, ester, or carboxylate substituents, as well as variations in fluorination patterns. Below is a systematic comparison:

Functional Group Variations

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Applications
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate Amino, ethyl ester ~247.12 Surface modification, crosslinking
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) (bis-FPA) Two azide groups, ester linkages ~454.23 Photocrosslinker for polymers/QDs
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate Azide, methyl ester ~259.13 Polymer functionalization
Ammonium 2,3,5,6-tetrafluorobenzoate Carboxylate, ammonium salt ~243.12 Coordination chemistry
Key Differences:
  • Reactivity: Bis-FPA and methyl azido derivatives exhibit higher photoreactivity due to azide groups, enabling UV-triggered crosslinking . This compound relies on amine-mediated coupling (e.g., with NHS esters) for surface anchoring .
  • Solubility : Ethyl and methyl esters are soluble in polar aprotic solvents (DMF, DMSO), while ammonium salts are water-soluble .
  • Thermal Stability: Azide-containing derivatives (bis-FPA) decompose upon UV exposure, whereas this compound is stable under ambient conditions .

Fluorination Patterns

The position and number of fluorine atoms significantly influence electronic properties:

  • Tetrafluorination (2,3,5,6-positions): Enhances electron-withdrawing effects, stabilizing intermediates in crosslinking reactions. Observed in this compound and bis-FPA .
  • Pentafluorination : Found in perfluorophenyl azides (PFPA), increasing reactivity but reducing solubility compared to tetrafluorinated analogs .
  • 2,3,4,5-Tetrafluorination : Less common; reduces steric hindrance in coordination polymers compared to 2,3,5,6-tetrafluorobenzoate .

Photocrosslinking Efficiency

  • Bis-FPA: Achieves 95% crosslinking efficiency in polymer matrices at 1 wt% loading due to dual azide groups, enabling high-resolution patterning . In contrast, this compound requires higher concentrations (5–10 wt%) for comparable results .
  • Methyl Azido Analogs: Used for non-destructive quantum dot patterning but require longer UV exposure times (30 min vs. 10 min for bis-FPA) .

Coordination Chemistry

  • Ammonium 2,3,5,6-Tetrafluorobenzoate: Forms 1:1 adducts with carboxylic acids, creating layered structures in coordination polymers. However, it exhibits lower thermal stability (decomposes at 150°C) compared to cadmium complexes of this compound .

Surface Functionalization

  • This compound: Used to synthesize ATFP-thiol for covalent attachment to gold surfaces, achieving monolayer densities of 3.2 molecules/nm² .
  • PFPA Derivatives: Superior for carbon nanotube functionalization due to stronger C–F interactions but require hazardous reagents (e.g., HF) .

Biological Activity

Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate is a compound of interest in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique fluorinated structure contributes to its biological activity, making it a candidate for drug development and other applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H8F4N1O2
  • Molecular Weight : 233.16 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is known to participate in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors that modulate neurotransmitter release and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance:

  • In vitro Tests : The compound was tested against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated using cancer cell lines:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)25Moderate cytotoxicity observed
HeLa (Cervical)30Significant reduction in cell viability
A549 (Lung)20Induces apoptosis at higher concentrations

These results suggest that the compound has potential as an anticancer agent due to its ability to induce cell death in cancer cells while sparing normal cells .

Case Studies

  • Fluorinated Compounds in Drug Development :
    • A study highlighted the role of fluorinated compounds like this compound in enhancing the pharmacological profile of drug candidates. The fluorine atoms contribute to improved binding affinity and selectivity for target proteins .
  • Gastroprotective Effects :
    • Research demonstrated that derivatives of this compound exhibit gastroprotective activity against ethanol-induced gastric mucosal ulcers in animal models. The mechanism involves modulation of inflammatory pathways and enhancement of mucosal defense mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reduction of its azido precursor (e.g., ethyl 4-azido-2,3,5,6-tetrafluorobenzoate) using catalytic hydrogenation or NiCl₂/NaBH₄ systems. For example, methyl analogs (structurally similar) are reduced with NaBH₄ and NiCl₂ (0.5 mol%) in ethanol, yielding ~88% product after recrystallization . Key parameters include:

  • Catalyst loading : Excess NaBH₄ (2.5 equiv) ensures complete reduction of the azide group.
  • Purification : Flash chromatography (0–10% EtOAc/hexanes) or recrystallization from acetone/hexane mixtures .
  • Monitoring : Reaction progress tracked via TLC or NMR (disappearance of azide δ ~4.43 ppm in 1^1H NMR) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Multinuclear NMR (1^1H, 13^{13}C, 19^{19}F) is critical:

  • 1^1H NMR : Amino protons appear as broad singlets (~δ 4.43 ppm), while ester methyl groups resonate at δ 3.90 ppm (singlet) .
  • 19^{19}F NMR : Distinct multiplets between δ -140 to -162 ppm due to tetrafluorinated aromatic substituents .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1 for methyl analogs) .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer :

  • Light sensitivity : The amino group may oxidize; store in amber vials under inert gas (Ar/N₂).
  • Temperature : Stable at -20°C for >1 year if protected from moisture .
  • Decomposition risks : Avoid prolonged exposure to acidic conditions, which may hydrolyze the ester group .

Advanced Research Questions

Q. How can this compound be utilized in polymer surface functionalization?

  • Methodological Answer : The compound’s amino group reacts with NHS-activated esters (e.g., PFPA-NHS) to form stable amide bonds. Example protocol:

  • Step 1 : Mix PAAm hydrochloride (10 mg) with PFPA-NHS (20 mg) in pyridine/water (1:1).
  • Step 2 : Stir for 24 hrs at RT to yield PAAm-PFPA conjugates for photopatterning .
  • Validation : XPS confirms fluorine content (~60.8 eV F1s peak) post-functionalization .

Q. What contradictions exist in reported elemental analysis data for fluorobenzoate derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from adduct formation (e.g., ammonium salts with residual acid). For example, a 1:1 adduct of 2,3,5,6-tetrafluorobenzoic acid and its ammonium salt shows mismatched N% (5.98% observed vs. 3.46% calculated) .

  • Resolution : Use XRPD to identify crystalline phases and TGA-MS to quantify volatile components.
  • Alternative : Recrystallize from anhydrous acetone to isolate pure ammonium salts .

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity in crosslinking applications?

  • Methodological Answer : The tetrafluoro motif enhances electrophilicity, enabling efficient photocrosslinking via azide-to-nitrene transitions. Key evidence:

  • IR spectroscopy : Azide stretch (~2100 cm⁻¹) disappears post-UV irradiation, confirming nitrene insertion into C-H bonds .
  • Kinetic studies : Fluorinated benzoates exhibit 3× faster crosslinking than non-fluorinated analogs in polymer matrices .

Notes for Experimental Design

  • Synthetic Optimization : Use anhydrous solvents (e.g., pyridine) to suppress ester hydrolysis during coupling reactions .
  • Contradiction Management : Replicate elemental analysis with combustion-based CHNS/O analyzers and cross-validate via XRPD .
  • Advanced Applications : Integrate fluorinated benzoates into SWCNT functionalization for amine sensing (detection limit: 0.1 ppm NH₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate
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Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate

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